

# Everolimus real-world evidence clinical trial data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Clinical & Real-World Evidence for Everolimus

The table below summarizes the efficacy data for **Everolimus** from both clinical trials and real-world studies, highlighting its application across different treatment contexts.

| Indication / Context | Study Type & Population | Comparator | Key Efficacy Endpoint(s) | Outcome (Everolimus Arm vs. Comparator) | Source / Trial |
|----------------------|-------------------------|------------|--------------------------|-----------------------------------------|----------------|
|----------------------|-------------------------|------------|--------------------------|-----------------------------------------|----------------|

| **HR+, HER2- mBC (Post-CDK4/6i)** | Phase III RCT: ER+, HER2- advanced BC [1] | Standard of Care (SoC) endocrine therapy + **Everolimus** | Progression-Free Survival (PFS) | • **ITT Population:** Median PFS 8.77 mo vs. 5.49 mo (HR: 0.56) • **ESR1-mutated:** Median PFS 9.99 mo vs. 5.45 mo (HR: 0.37) | evERA (Giredestrant + **Everolimus**) [1] | | **HR+, HER2- mBC (Post-CDK4/6i)** | Retrospective Real-World: mHRBC post-CDK4/6i [2] | **Everolimus** + Exemestane in patients without prior CDK4/6i use | Progression-Free Survival (PFS) | • **With prior CDK4/6i:** Median PFS 3.8 mo • **No prior CDK4/6i:** Median PFS 5.4 mo (HR: 1.46) | Barroso-Sousa et al., 2022 [2] | | **General mBC Use** | Retrospective Real-World: Breast cancer patients [3] | N/A (Patterns of use) | Hospitalizations/ER visits | 46% of patients had an ER visit or hospitalization during treatment. | Phelps et al., 2020 [3] | | **Advanced RCC (Post-TKI)** | Phase III RCT

(Supporting FDA Approval) [4] | Placebo | Progression-Free Survival (PFS) | Median PFS ~5 mo vs. ~2 mo. | Hudes et al., 2009 [4] |

## Key Experimental Methodologies

For the critical studies cited, here are the core experimental designs:

- **evERA Breast Cancer Study (Phase III) [1]:** This was a **global, randomized, open-label trial**. It enrolled 373 patients with ER+, HER2- advanced breast cancer who were randomized to receive either an all-oral combination of **giredestrant (a next-generation SERD) + everolimus** or a **standard of care endocrine therapy + everolimus**. The primary endpoint was Progression-Free Survival (PFS) assessed in both the intention-to-treat (ITT) population and the subgroup with *ESR1* mutations.
- **Real-World Study in mBC (Post-CDK4/6i) [2]:** This was a **single-institution retrospective cohort review**. It included 192 patients with mHRBC treated with **everolimus** and exemestane for at least 30 days between 2012 and 2020. Patients were divided into two cohorts: those with and without prior exposure to a CDK4/6 inhibitor. The primary objective was to compare PFS between these two groups, with data analyzed using statistical regression models.
- **Real-World Patterns of Use in mBC [3]:** This study utilized a **large-scale administrative claims database (MarketScan)** to identify over 3,500 patients with breast cancer treated with **everolimus** from 2009 to 2016. It descriptively analyzed patterns of **everolimus** use (e.g., dose, duration) and used regression models to identify factors associated with hospitalizations or ER visits during the treatment period.

## Mechanism of Action: mTOR Inhibition

**Everolimus** is a highly specific oral inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase central to cell growth, proliferation, and angiogenesis [5]. The following diagram illustrates the key signaling pathway and drug target.

## mTOR Signaling Pathway and Everolimus Mechanism



[Click to download full resolution via product page](#)

## Interpretation of Comparative Data

- **Novel Combinations Show Promise:** The evERA trial data demonstrates that combining **everolimus** with a next-generation SERD like giredestrant can significantly improve PFS over established standard-of-care combinations, especially in populations with specific resistance mechanisms like *ESR1* mutations [1]. This positions such combinations as a potent strategy for later-line treatment.
- **Real-World Effectiveness Post-CDK4/6i:** The real-world data confirms that the **everolimus** and exemestane regimen remains a valid treatment option after CDK4/6 inhibitor therapy. However, the observed shorter PFS (3.8 months) compared to the BOLERO-2 trial and to patients without prior CDK4/6i exposure suggests that the **magnitude of benefit is more modest in this increasingly common clinical scenario** [2].
- **Tolerability in Practice:** The real-world pattern of use study highlights that managing adverse events is a critical aspect of treatment. The finding that **46% of patients had an ER visit or hospitalization** during therapy underscores the need for proactive management of toxicities, such as stomatitis, infections, and non-infectious pneumonitis, to maintain patients on therapy and preserve quality of life [3] [6].

## Information Gaps and Further Research

- **Overall Survival (OS) Data:** For the promising evERA trial, the OS data was still immature at the time of reporting, a common limitation in analyses of recent trials [1].
- **Direct Head-to-Head Comparisons:** While evERA is a positive Phase III study, there is a lack of direct comparative real-world effectiveness data between **everolimus**-based regimens and other post-CDK4/6i options, such as alpelisib (for *PIK3CA*-mutated cancer) or novel SERDs.
- **Detailed Experimental Protocols:** The search results provided high-level trial designs but not the granular methodological details typically required for protocol replication (e.g., specific radiological assessment schedules, detailed statistical analysis plans for subgroup analyses, or comprehensive management guidelines for adverse events).

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. ESMO 2025: Giredestrant-everolimus improves ... [oncology-central.com]
2. Real-World Outcomes of Everolimus and Exemestane for ... [pubmed.ncbi.nlm.nih.gov]
3. Real-World Patterns of Everolimus Use in Patients ... - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Everolimus Approved for Advanced Kidney Cancer [cancernetwork.com]
5. Everolimus: the first approved product for patients with ... [pmc.ncbi.nlm.nih.gov]
6. Everolimus (Afinitor) [fda.gov]

To cite this document: Smolecule. [Everolimus real-world evidence clinical trial data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567814#everolimus-real-world-evidence-clinical-trial-data>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)